molecular formula C23H30N6O B609694 Nvs-SM2 CAS No. 1562333-92-9

Nvs-SM2

Cat. No.: B609694
CAS No.: 1562333-92-9
M. Wt: 406.534
InChI Key: XSBJQWNBBMWICJ-UHFFFAOYSA-N
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Description

NVS-SM2 is a small molecule compound known for its role as a splicing enhancer. It has shown significant potential in the treatment of spinal muscular atrophy, a genetic disorder characterized by the loss of motor neurons, leading to muscle wasting and weakness. The compound works by promoting the inclusion of exon 7 in the survival motor neuron 2 pre-messenger ribonucleic acid, thereby increasing the production of functional survival motor neuron protein .

Scientific Research Applications

NVS-SM2 has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NVS-SM2 involves a scalable nine-step processThis method ensures the efficient production of this compound with high purity .

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The process is optimized to ensure high yield and purity, making it suitable for extensive research and potential therapeutic applications .

Mechanism of Action

NVS-SM2 exerts its effects by stabilizing the transient double-strand ribonucleic acid structure formed by the survival motor neuron 2 pre-messenger ribonucleic acid and U1 small nuclear ribonucleic protein complex. This stabilization increases the binding affinity of U1 small nuclear ribonucleic protein to the 5’ splice site in a sequence-selective manner, promoting the inclusion of exon 7 and the production of full-length survival motor neuron protein .

Comparison with Similar Compounds

  • Branaplam (NVS-SM1)
  • Risdiplam
  • SPINRAZA (nusinersen)

Comparison: NVS-SM2 is unique in its mechanism of action, acting as a molecular glue for the ribonucleic acid-protein complex. This distinguishes it from other splicing enhancers like Branaplam and Risdiplam, which have different molecular targets and mechanisms. This compound’s ability to penetrate the brain and its high efficacy in promoting exon 7 inclusion make it a promising candidate for therapeutic applications .

Properties

IUPAC Name

2-[6-[methyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridazin-3-yl]-5-(1H-pyrazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O/c1-22(2)11-17(12-23(3,4)28-22)29(5)21-9-8-19(26-27-21)18-7-6-15(10-20(18)30)16-13-24-25-14-16/h6-10,13-14,17,28,30H,11-12H2,1-5H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBJQWNBBMWICJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)N(C)C2=NN=C(C=C2)C3=C(C=C(C=C3)C4=CNN=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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